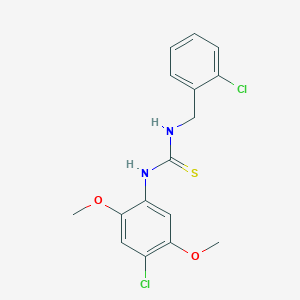
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, also known as CDB-4124, is a synthetic compound that belongs to the group of selective progesterone receptor modulators (SPRMs). It was first synthesized in 2001 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in various fields of medicine and biology.
作用機序
While the mechanism of action of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is well-studied, there are still many aspects of its activity that are not fully understood.
実験室実験の利点と制限
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has several advantages and limitations for use in laboratory experiments. Some of the key advantages include:
1. High Potency: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a highly potent compound, with a low effective dose in vitro and in vivo.
2. Selective Activity: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has selective activity on the progesterone receptor, making it a useful tool for studying the role of progesterone signaling in various cellular and physiological processes.
3. Wide Range of Applications: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have potential applications in various fields of medicine and biology, making it a versatile compound for research.
Some of the limitations of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea include:
1. Limited Availability: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic compound that is not readily available in the market, and therefore, it may be difficult to obtain for research purposes.
2. Limited Stability: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has limited stability in solution, and therefore, it may require special storage and handling conditions to maintain its activity.
3. Limited Understanding of
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea. Some of the key areas of focus include:
1. Clinical Trials: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has shown promising results in preclinical studies, and therefore, it may be a potential candidate for clinical trials in various fields of medicine, including reproductive medicine, cancer research, and neuroprotection.
2. Mechanistic Studies: While the mechanism of action of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is well-studied, there are still many aspects of its activity that are not fully understood. Future studies should focus on elucidating the molecular mechanisms underlying the effects of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea.
3. Drug Development: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has potential applications in various fields of medicine, and therefore, there is a need for the development of novel analogs and derivatives that can improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic compound that has potential applications in various fields of medicine and biology. It acts as a selective progesterone receptor modulator, and has been shown to have anti-proliferative, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use in laboratory experiments, N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has several advantages, including its high potency and selective activity. Future research should focus on elucidating the molecular mechanisms underlying its activity, and on developing novel analogs and derivatives that can improve its efficacy and reduce its side effects.
合成法
The synthesis of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea involves the reaction of 2-chlorobenzylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatography techniques to obtain the final compound in high purity.
科学的研究の応用
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been studied for its potential applications in various fields of medicine and biology. Some of the key areas of research include:
1. Reproductive Medicine: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have potent anti-proliferative and anti-inflammatory effects on human endometrial cells, making it a promising candidate for the treatment of endometriosis and other reproductive disorders.
2. Cancer Research: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
3. Neuroprotection: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea may act by reducing inflammation and oxidative stress in the brain.
特性
製品名 |
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C16H16Cl2N2O2S |
分子量 |
371.3 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-21-14-8-13(15(22-2)7-12(14)18)20-16(23)19-9-10-5-3-4-6-11(10)17/h3-8H,9H2,1-2H3,(H2,19,20,23) |
InChIキー |
SGAUSRAECCUXKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)
![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)
![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)






![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)